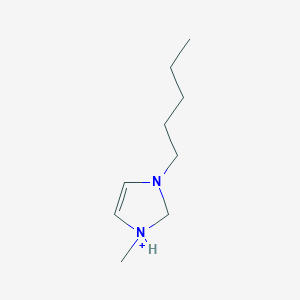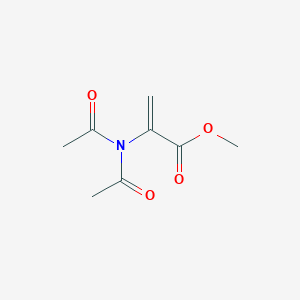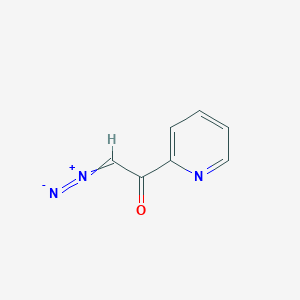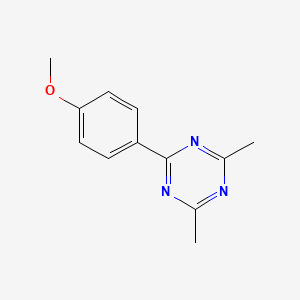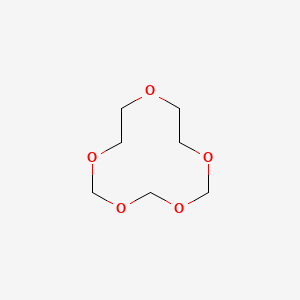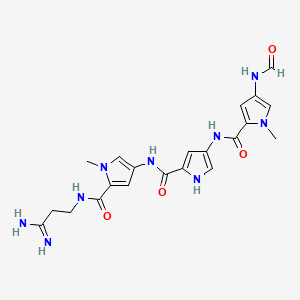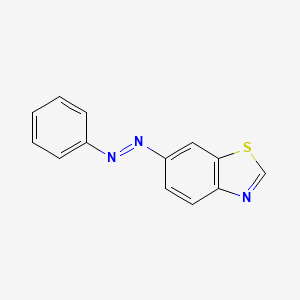
Benzothiazol-6-yl-phenyl-diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazol-6-yl-phenyl-diazene is a compound that features a benzothiazole ring fused to a phenyl ring through a diazene linkage This compound is part of the broader class of benzothiazole derivatives, which are known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazol-6-yl-phenyl-diazene typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by diazotization and coupling reactions. One common method includes:
Condensation Reaction: 2-aminobenzenethiol reacts with a carbonyl compound (such as benzaldehyde) under acidic conditions to form the benzothiazole ring.
Diazotization: The resulting benzothiazole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with a phenyl compound to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazol-6-yl-phenyl-diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzothiazol-6-yl-phenyl-diazene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of benzothiazol-6-yl-phenyl-diazene involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects. In cancer cells, it can induce apoptosis by interacting with pro-apoptotic proteins and disrupting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core but differ in the substituents on the phenyl ring.
Benzothiazole-2-thiols: These compounds have a thiol group at the 2-position of the benzothiazole ring.
Benzothiazole-2-amines: These compounds feature an amine group at the 2-position of the benzothiazole ring.
Uniqueness
Benzothiazol-6-yl-phenyl-diazene is unique due to its diazene linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
84713-36-0 |
|---|---|
Molekularformel |
C13H9N3S |
Molekulargewicht |
239.30 g/mol |
IUPAC-Name |
1,3-benzothiazol-6-yl(phenyl)diazene |
InChI |
InChI=1S/C13H9N3S/c1-2-4-10(5-3-1)15-16-11-6-7-12-13(8-11)17-9-14-12/h1-9H |
InChI-Schlüssel |
FJLHNYZYNKJQSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)

![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
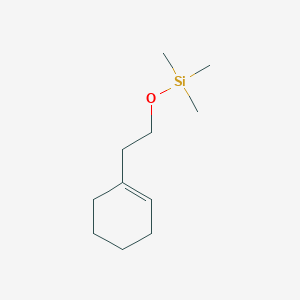
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
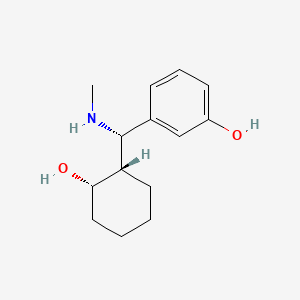
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)
